Dopamine D2-Like Receptor Affinity: Cyclohepta[b]pyrrole-Carboxamide vs. Benzo[g]indole-Carboxamide Head-to-Head
Compound 2k (2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo[6,7]cyclohepta[b]pyrrole-3-carboxamide) was evaluated in parallel with benzo[g]indole and benzothiopyrano[4,3-b]pyrrole analogues for in vitro binding to dopamine D2-like receptors [1]. Compound 2k exhibited potent D2-like affinity, whereas the benzo[g]indole analogue (2a) showed only moderate affinity, and the benzothiopyrano[4,3-b]pyrrole compounds (2c, 2h, 2j) demonstrated moderate to no affinity [1]. This intra-study comparison isolates the cyclohepta[b]pyrrole scaffold's contribution to D2-like binding.
| Evidence Dimension | Dopamine D2-like receptor binding affinity (in vitro displacement assay) |
|---|---|
| Target Compound Data | Potent affinity (compound 2k: benzo[6,7]cyclohepta[b]pyrrole-3-carboxamide) |
| Comparator Or Baseline | Benzo[g]indole-3-carboxamide (2a): moderate affinity; benzothiopyrano[4,3-b]pyrrole (2c, 2h, 2j): moderate to no affinity |
| Quantified Difference | Qualitative rank shift: potent (2k) vs. moderate/inactive comparators; behavioural confirmation: 2k reduced amphetamine-induced hyperactivity in rats without inducing catalepsy, a property not shared by the benzo[g]indole comparators in the same study |
| Conditions | In vitro D2-like receptor binding assay; in vivo amphetamine-induced hyperactivity model (rat) |
Why This Matters
For procurement of cyclohepta[b]pyrrole-based D2 ligands, this direct evidence demonstrates that the cyclohepta[b]pyrrole core confers a qualitatively superior binding and in vivo efficacy profile relative to the closest benzo[g]indole isostere, reducing the risk of investing in an inactive scaffold.
- [1] Pinna, G. A. et al. Synthesis and D2-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related 4H-[1]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[6,7]cyclohepta[b]pyrrole-3-carboxamide analogues. Bioorg. Med. Chem. 2002, 10, 1925–1932. View Source
